N-(3-chlorophenyl)oxan-4-amine
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Overview
Description
N-(3-chlorophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H14ClNO It is characterized by the presence of a chlorophenyl group attached to an oxan-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)oxan-4-amine typically involves the reaction of 3-chloroaniline with an appropriate oxirane derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)oxan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives with different oxidation states.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(3-chlorophenyl)oxan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)oxan-4-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: This compound shares the chlorophenyl group but has different functional groups attached, leading to distinct chemical properties and applications.
4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: Another compound with a chlorophenyl group, but with a different core structure, resulting in unique biological activities.
Uniqueness
N-(3-chlorophenyl)oxan-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-(3-chlorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H14ClNO/c12-9-2-1-3-11(8-9)13-10-4-6-14-7-5-10/h1-3,8,10,13H,4-7H2 |
InChI Key |
RXVAUYBKGAZMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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